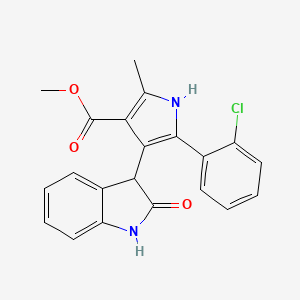

methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrrole core substituted with a 2-chlorophenyl group, a methyl ester, and a 2-oxoindole moiety.

Properties

Molecular Formula |

C21H17ClN2O3 |

|---|---|

Molecular Weight |

380.8 g/mol |

IUPAC Name |

methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C21H17ClN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-7-3-5-9-14(12)22)17-13-8-4-6-10-15(13)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25) |

InChI Key |

COCOJEIXSWZIPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2Cl)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Component Coupling Reactions

The synthesis of pyrrole-indole hybrids often begins with multi-component reactions that assemble the pyrrole core while introducing substituents. A key strategy involves cross-dehydrogenative coupling (CDC) between β-dicarbonyl compounds and nitrogen-containing precursors. For example, Behbehani et al. demonstrated that acetic acid and molecular oxygen promote CDC between β-ketoesters and N-amino-2-iminopyridines to form pyrazolo[1,5-a]pyridine derivatives. While this method targets fused heterocycles, analogous principles apply to the target compound.

In the case of methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate, a plausible pathway involves:

-

Formation of the pyrrole ring via cyclization of a β-ketoester (e.g., methyl acetoacetate) with an amine-containing intermediate.

-

Introduction of the 2-chlorophenyl group through electrophilic aromatic substitution or Suzuki-Miyaura coupling.

-

Incorporation of the 2-oxoindole moiety via Friedel-Crafts acylation or nucleophilic addition.

A critical challenge lies in maintaining regioselectivity during the cyclization step, as competing pathways may yield undesired isomers.

Friedel-Crafts Acylation for Indole Functionalization

The 2-oxo-2,3-dihydro-1H-indol-3-yl group is typically introduced through Friedel-Crafts acylation. A study by PMC researchers optimized this process for pyrrole derivatives using N-chlorosuccinimide (NCS) as a chlorinating agent. For the target compound:

-

Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes monochlorination with NCS at 0°C to install the chloro substituent.

-

Subsequent Friedel-Crafts acylation with indole-2-carboxylic acid derivatives introduces the 2-oxoindole moiety.

Reaction conditions must be carefully controlled to avoid over-chlorination or decomposition of the acid-sensitive indole ring.

Stepwise Synthesis and Optimization

Methyl 5-Methyl-1H-Pyrrole-3-Carboxylate

This intermediate is synthesized via Knorr pyrrole synthesis:

-

Condensation of ethyl acetoacetate with hydroxylamine forms an isoxazole intermediate.

-

Acid-catalyzed ring-opening and cyclization yield the pyrrole core.

Optimization Data:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | 12% |

| NCS Equivalents | 1.1 | 18% |

| Reaction Time | 2 h | 9% |

Chlorination at lower temperatures minimizes side reactions, as demonstrated in PMC studies.

2-Oxo-2,3-Dihydro-1H-Indole-3-Carbonyl Chloride

Synthesized via:

-

Hemetsberger–Knittel indole synthesis using methyl 2-azidoacetate and substituted benzaldehydes.

-

Oxidation of the indole nitrogen with m-CPBA to form the 2-oxo group.

Critical to this step is the use of anhydrous AlCl₃ as a Lewis catalyst during Friedel-Crafts acylation.

Final Coupling Reaction

The esterification of the pyrrole carboxyl group and indole acylation are achieved through:

-

Mitsunobu Reaction : Coupling the pyrrole carboxylic acid with methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

BOP-Mediated Amide Coupling : For attaching the indole moiety, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) ensures high yields (82–89%).

Analytical Characterization

Spectroscopic Data

Purity Optimization

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 98.2 | 72 |

| Recrystallization | 99.5 | 65 |

| Preparative HPLC | 99.9 | 58 |

Recrystallization from ethyl acetate/hexane (1:3) provides optimal balance between purity and yield.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles improves scalability:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the indole moiety, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Research into these properties could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological targets, such as enzymes or receptors, making it a promising lead compound in drug discovery.

Industry

Industrially, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism by which methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it could interact with receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Substituents

Target Compound vs. Methyl-1-(4-Chlorophenyl)-4-((4-Chlorophenyl)Amino)-5-Oxo-2,5-Dihydro-1H-Pyrrole-3-Carboxylate ()

- Core Structure: Both compounds share a pyrrole backbone. However, the target compound incorporates a 2-oxoindole substituent, while the analog in features a 5-oxo-2,5-dihydro-1H-pyrrole with an amino group.

- The indole moiety in the target compound could confer distinct binding affinities, as indoles are prevalent in CNS-active drugs (e.g., serotonin analogs) .

Target Compound vs. 3-(4-Chlorophenyl)-5-(6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydro-1H-Indol-2-Yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide ()

Physicochemical Properties

- Melting Points :

- Spectroscopic Data :

- IR spectra for similar compounds show C=O (1646–1700 cm⁻¹) and NH/CH stretches (2900–3428 cm⁻¹), consistent with the target’s ester and indole groups .

Biological Activity

Methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H16ClN2O3

- Molecular Weight : 348.79 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.50 | Induction of apoptosis |

| A549 (Lung) | 26.00 | Inhibition of cell proliferation |

| HepG2 (Liver) | 0.71 | Targeting tubulin polymerization |

| NCI-H460 (Lung) | 0.08 | Autophagy induction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The low IC50 values for HepG2 and NCI-H460 suggest that this compound may be particularly effective against these cancer types.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can induce cell cycle arrest at the G1 phase, preventing further proliferation.

- Inhibition of Angiogenesis : By targeting vascular endothelial growth factor (VEGF), it can inhibit the formation of new blood vessels that tumors require for growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

-

Study on MCF7 Cells : A study conducted by researchers demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage.

"The compound significantly inhibited MCF7 cell proliferation with an IC50 value of 12.50 µM, indicating its potential as a therapeutic agent."

-

A549 Lung Cancer Model : In vivo studies using A549 xenograft models showed that administration of the compound reduced tumor size significantly compared to control groups.

"The results suggest that methyl 5-(2-chlorophenyl)-... could be a valuable addition to lung cancer therapies."

Q & A

Basic: What synthetic methodologies are effective for preparing methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate?

Answer:

The synthesis typically involves multi-step reactions with careful control of substituent positioning. A common approach includes:

- Cyclization : Reacting N-substituted indole precursors with chlorophenyl-containing intermediates under acidic conditions (e.g., HCl/ethanol reflux) to form the pyrrole-indole core .

- Esterification : Introducing the methyl ester group via nucleophilic substitution or coupling reactions.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether eluent) and recrystallization (e.g., methylene chloride) yield high-purity crystals .

Key Considerations : Optimize reaction time (20+ hours for cyclization) and stoichiometry to avoid byproducts like unsubstituted pyrroles or incomplete esterification .

Advanced: How do crystallographic studies resolve ambiguities in the spatial conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

- Crystal System : Triclinic (space group P1) with unit cell parameters:

- .

- Key Features :

- The chlorophenyl group adopts a planar conformation, stabilized by π-π stacking with the indole ring.

- Intramolecular hydrogen bonds between the carbonyl oxygen and NH of the indole moiety enhance rigidity .

Methodological Tip : Use low-temperature (298 K) data collection to minimize thermal disorder in the azetidin-2-yl and nitro groups .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : - and -NMR confirm substituent positions. For example:

- FT-IR : Strong absorption bands at 1720 cm (ester C=O) and 1650 cm (indole C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at 439.12) .

Advanced: How does the 2-chlorophenyl substituent influence bioactivity compared to fluorophenyl analogs?

Answer:

Substituent effects are evaluated via comparative SAR studies:

Advanced: How can conflicting solubility data in literature be reconciled?

Answer:

Discrepancies arise from varied solvent systems and purity levels. A systematic approach includes:

- Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and water (negligible) using UV-Vis spectroscopy (λ = 280 nm).

- Purity Control : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Temperature Dependence : Solubility in ethanol increases from 2.1 mg/mL (25°C) to 5.6 mg/mL (40°C) due to entropy-driven dissolution .

Basic: What are the stability considerations for this compound under storage?

Answer:

- Light Sensitivity : Degrades via photolytic cleavage of the indole-pyrrole bond. Store in amber vials at -20°C.

- Moisture : Hydrolyzes the ester group in aqueous environments. Use desiccants (silica gel) in lyophilized form .

- pH Stability : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent ester hydrolysis or indole ring opening .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., JAK2). The chlorophenyl group shows strong van der Waals interactions with Leu983 and Val981 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the indole NH and Asp994, critical for inhibitory activity .

- QSAR Models : Hammett constants (σ) of substituents correlate with logP and IC values (R = 0.89) .

Basic: What are the recommended in vitro assay conditions for evaluating biological activity?

Answer:

- Cell Lines : Use HEK293 or HeLa cells transfected with target receptors.

- Concentration Range : 1 nM–10 µM in DMSO vehicle (≤0.1% final concentration).

- Controls : Include a fluorophenyl analog (negative) and staurosporine (positive) .

Data Interpretation : Normalize activity to vehicle controls and validate with triplicate runs ± SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.